molecular formula C7H3Cl2FO B1587286 2-Chloro-6-fluorobenzoyl chloride CAS No. 79455-63-3

2-Chloro-6-fluorobenzoyl chloride

Cat. No.: B1587286
CAS No.: 79455-63-3
M. Wt: 193 g/mol
InChI Key: GFNAJZAKJGKJCS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformational Structures

2-Chloro-6-fluorobenzoyl chloride has been studied for its gas phase molecular structures and conformational compositions. Research on similar compounds, such as 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride, using gas electron diffraction and quantum chemical calculations, revealed that these molecules exist in two non-planar conformers, with trends observed in molecular behavior with increasing halogen atomic size (Johansen, Dahl, & Hagen, 2013).

Ortho Effect in Solvolysis

The ortho effect, particularly in compounds like 2,6-difluorobenzoyl chloride, is significant in understanding the solvolysis of this compound. The impact of halogen substituents on solvolysis mechanism has been investigated, revealing how these substituents influence the reaction pathways (Park & Kevill, 2012).

Photoinduced Rotamerization and Dissociation

Studies on o-fluorobenzoyl chloride, closely related to this compound, have investigated photoinduced reactions such as rotamerization and dissociation in solid Ar. This research aids in understanding the photolysis products and reaction mechanisms of similar chloro-fluorobenzoyl compounds (Tanaka et al., 2014).

Synthetic Applications

The compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride was synthesized from 2-chloro-6-fluorobenzaldehyde, indicating the potential of this compound in complex organic syntheses (Su Wei-ke, 2008).

Anticancer Activity

In a study focusing on the synthesis of 2-aminobenzophenones, this compound was used as a precursor. The compounds synthesized showed potential anticancer activity, highlighting the relevance of this compound in medicinal chemistry (Cortez-Maya et al., 2012).

Crystallization Pathway Analysis

Research on 4-fluorobenzoyl chloride, similar to this compound, has provided insights into crystallization pathways, which are essential for understanding the solid-state properties of such compounds (Dikundwar & Row, 2014).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-fluorobenzoyl chloride It has been used as an alkylating reagent in the synthesis of various compounds . Alkylating agents are known to interact with nucleophilic sites in biological molecules, such as the nitrogen atoms in DNA bases.

Mode of Action

This compound: acts as an alkylating agent . Alkylating agents are highly reactive chemicals that introduce alkyl groups into biologically active molecules and prevent their normal functioning, which can lead to the death of cells. In the case of This compound , it can react with nucleophilic sites in other molecules, leading to the formation of covalent bonds.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Furthermore, it may decompose under certain conditions, releasing irritating gases and vapors .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. For example, it can react with amino groups in proteins, resulting in the formation of amide bonds .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of key signaling proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as exposure to moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained modifications of proteins and enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as the selective modification of target proteins. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of the acyl chloride group, leading to the formation of corresponding carboxylic acids. These metabolic transformations can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells and its subsequent distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .

Properties

IUPAC Name

2-chloro-6-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNAJZAKJGKJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229695
Record name 2-Chloro-6-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79455-63-3
Record name 2-Chloro-6-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79455-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluorobenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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